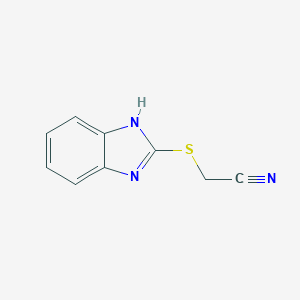

2-Methylindolizine-1,3-dicarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

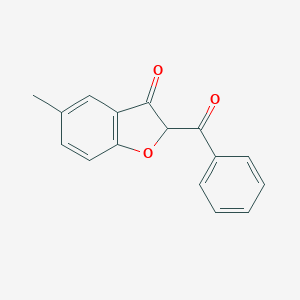

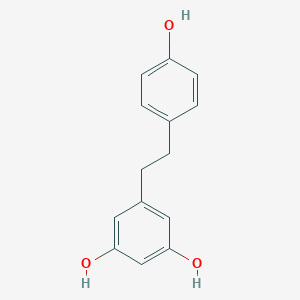

2-Methylindolizine-1,3-dicarbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes.

Synthesis Analysis

The synthesis of indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, has been a subject of research. Recent methods for the synthesis of indolizines involve cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .Molecular Structure Analysis

The molecular structure of 2-Methylindolizine-1,3-dicarbaldehyde is defined by its molecular formula, C11H9NO2 . Further details about its structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

Indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, can undergo various chemical reactions. For instance, they can participate in condensation reactions with heterocyclic nitrogen compounds and acetylenic and olefinic compounds .Physical And Chemical Properties Analysis

The molecular weight of 2-Methylindolizine-1,3-dicarbaldehyde is 187.19 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or laboratory analysis .科学的研究の応用

- “2-Methylindolizine-1,3-dicarbaldehyde” is a specialty product for proteomics research . Its molecular formula is C11H9NO2 and its molecular weight is 187.195 .

- It appears as a crystalline powder and is stored at room temperature. Its predicted melting point is 102.90° C and boiling point is 334.27° C .

- This compound is available from multiple suppliers for scientific research needs .

In terms of its application, one study mentioned that the derivatives of indolizine, which “2-Methylindolizine-1,3-dicarbaldehyde” could potentially be a part of, have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) and for neuropilin .

-

Organic Fluorescent Molecules : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications . This could be useful in a variety of fields, including biochemistry, molecular biology, and materials science.

-

Synthetic Methodology : Indolizine derivatives have been synthesized using various methods, including radical cyclization/cross-coupling . These synthetic methodologies could be applied in organic chemistry and medicinal chemistry for the development of new drugs and materials.

-

Biological Activities : Indolizine derivatives have been found to exhibit a variety of biological activities . For example, they could potentially act as inhibitors of vascular endothelial growth factor (VEGF) and neuropilin . This suggests potential applications in the field of pharmacology and drug development.

-

Alkaloid Precursor : Indolizine serves as a precursor for widespread indolizidine alkaloids . These alkaloids are found in many bioactive natural products such as swainsonine and cryptowoline . This suggests potential applications in the field of pharmacology and drug development.

-

Radical Cyclization/Cross-Coupling : Indolizine derivatives have been synthesized using radical cyclization/cross-coupling . This method is receiving increasing attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . This could be useful in a variety of fields, including organic chemistry and medicinal chemistry.

-

Organic Fluorescent Molecules : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications . This could be useful in a variety of fields, including biochemistry, molecular biology, and materials science.

将来の方向性

特性

IUPAC Name |

2-methylindolizine-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSCDECLYHGNSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355977 |

Source

|

| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylindolizine-1,3-dicarbaldehyde | |

CAS RN |

357317-99-8 |

Source

|

| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)

![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)

![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)